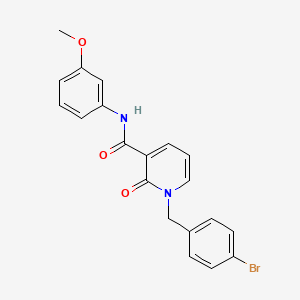![molecular formula C18H21N3O2 B2911955 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone CAS No. 2379971-61-4](/img/structure/B2911955.png)
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone targets CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of the disease. [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of CK2 by [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has several biochemical and physiological effects. In cancer cells, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone inhibits cell growth and proliferation, induces apoptosis, and enhances the sensitivity of cells to chemotherapy. In neurodegenerative disorders, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone reduces the accumulation of toxic protein aggregates, leading to improved neuronal function. In viral infections, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone inhibits viral replication and reduces viral load.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the optimization of its pharmacological properties. [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone also has some limitations. It has been shown to have off-target effects on other protein kinases, which could limit its specificity. In addition, the inhibition of CK2 by [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone could lead to the activation of compensatory signaling pathways, which could limit its efficacy.
Orientations Futures
There are several future directions for the research and development of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone. One direction is the optimization of its pharmacological properties, such as its specificity and potency. Another direction is the development of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone-based combination therapies for cancer, neurodegenerative disorders, and viral infections. [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone could also be used as a tool compound to study the role of CK2 in various cellular processes. Finally, the development of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone analogs with improved pharmacological properties could lead to the discovery of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone involves several steps, starting from commercially available starting materials. The synthesis involves the coupling of 2-cyclopropylbenzimidazole with an azetidine-1-carboxylic acid derivative, followed by a cyclization reaction to form the oxolane ring. The final step involves the introduction of a methanone group at the 2-position of the oxolane ring. The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has also been shown to have potential applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease, by reducing the accumulation of toxic protein aggregates. In addition, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone has been shown to have antiviral activity against several viruses, including HIV and HCV.
Propriétés
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(16-6-3-9-23-16)20-10-13(11-20)21-15-5-2-1-4-14(15)19-17(21)12-7-8-12/h1-2,4-5,12-13,16H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLPBQRJNUQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

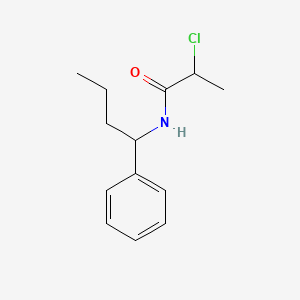
![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)

![ethyl 2-(acetylamino)-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B2911879.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide](/img/structure/B2911880.png)
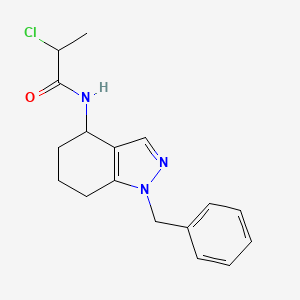
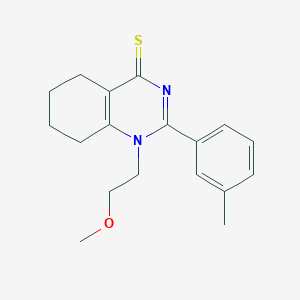
![(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2911885.png)

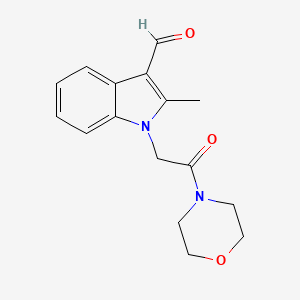
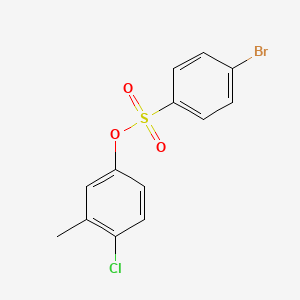
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

